PD-156707

Vue d'ensemble

Description

PD-156707 est un composé synthétique connu pour son rôle d'antagoniste puissant et sélectif du sous-type de récepteur de l'endotheline A. Ce composé se distingue par sa haute sélectivité et son efficacité pour bloquer les réponses médiées par le récepteur de l'endotheline A, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

PD-156707 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure-activity relationships of endothelin receptor antagonists.

Biology: Employed in experiments to understand the physiological and pathological roles of endothelin A receptors.

Medicine: Investigated for its potential therapeutic applications in conditions such as pulmonary hypertension, cardiovascular diseases, and renal disorders.

Industry: Utilized in the development of new drugs targeting endothelin receptors

Mécanisme D'action

Target of Action

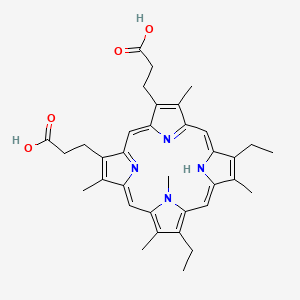

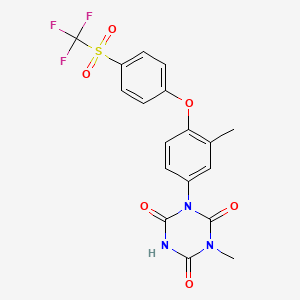

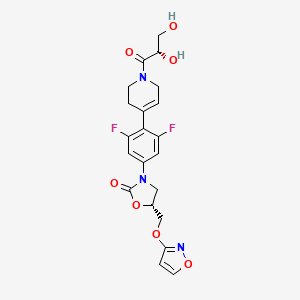

PD-156707, also known as sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate, is a potent, orally active, nonpeptide antagonist of the endothelin A (ETA) receptor subtype . The compound is highly selective for the ETA receptor (ETAR) and inhibits the binding of [125I]-ET-1 to cloned human ETAR and ETBR with Ki values of 0.17 and 133.8 nM, respectively .

Mode of Action

This compound antagonizes ET-1-stimulated phosphoinositide hydrolysis in Ltk- cells expressing cloned human ETAR with an IC50 value of 2.4 nM . This indicates that this compound interacts with its target, the ETA receptor, to inhibit the binding of endothelin-1 (ET-1), thereby preventing the subsequent biochemical reactions triggered by ET-1.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphoinositide pathway. By antagonizing ET-1-stimulated phosphoinositide hydrolysis, this compound prevents the production of secondary messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) that are involved in various cellular processes, including the regulation of intracellular calcium levels .

Pharmacokinetics

It is known that this compound is orally active , suggesting good bioavailability.

Result of Action

This compound inhibits vasoconstriction in isolated blood vessels mediated by ETAR (rabbit femoral artery) and ETBR (rabbit pulmonary artery) with pA2 values of 7.5 and 4.7, respectively . When administered orally to rats, this compound blocked subsequent ETAR-mediated pressor responses in vivo but had no effect on ETBR-mediated dilator responses . This indicates that this compound can effectively block the vasoconstrictive effects of ET-1 in vivo.

Analyse Biochimique

Biochemical Properties

PD-156707 is highly selective for the ETA receptor and inhibits the binding of [125I]-ET-1 to cloned human ETA receptor and ETB receptor with Ki values of 0.17 and 133.8 nM, respectively . It antagonizes ET-1-stimulated phosphoinositide hydrolysis in Ltk- cells expressing cloned human ETA receptor with an IC50 value of 2.4 nM .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the ETA receptor. By antagonizing the action of endothelin-1 (ET-1), this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ETA receptor, thereby inhibiting the action of ET-1. This leads to a decrease in ET-1-stimulated phosphoinositide hydrolysis, which can influence various downstream cellular processes .

Méthodes De Préparation

PD-156707 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est construite par une série de réactions de condensation et de cyclisation.

Modifications de groupe fonctionnel : Divers groupes fonctionnels sont introduits ou modifiés pour améliorer la sélectivité et la puissance du composé.

Les méthodes de production industrielle pour this compound impliquent la mise à l'échelle de la voie de synthèse tout en assurant la cohérence et la qualité du produit final. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réactifs de haute pureté et la mise en œuvre de mesures rigoureuses de contrôle de la qualité .

Analyse Des Réactions Chimiques

PD-156707 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation d'aldéhydes ou d'acides carboxyliques correspondants.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle, les transformant en alcools.

Substitution : This compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les relations structure-activité des antagonistes des récepteurs de l'endotheline.

Biologie : Employé dans des expériences pour comprendre les rôles physiologiques et pathologiques des récepteurs de l'endotheline A.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans des affections telles que l'hypertension artérielle pulmonaire, les maladies cardiovasculaires et les troubles rénaux.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'endotheline

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur de l'endotheline A et en l'antagonisant. Ce récepteur est impliqué dans divers processus physiologiques, notamment la vasoconstriction et la prolifération cellulaire. En bloquant le récepteur, this compound inhibe la liaison de l'endotheline-1, un puissant vasoconstricteur, empêchant ainsi ses effets en aval. Cela conduit à une réduction de la vasoconstriction et à des avantages thérapeutiques potentiels dans les affections caractérisées par une activité excessive de l'endotheline-1 .

Comparaison Avec Des Composés Similaires

PD-156707 est unique par sa haute sélectivité et sa puissance pour le récepteur de l'endotheline A par rapport à d'autres composés similaires. Parmi les composés similaires, citons :

Bosentan : Un antagoniste dual des récepteurs de l'endotheline avec une sélectivité moindre pour le récepteur de l'endotheline A.

Ambrisentan : Un autre antagoniste sélectif du récepteur de l'endotheline A, mais avec des propriétés pharmacocinétiques différentes.

Sitaxentan : Un antagoniste sélectif du récepteur de l'endotheline A avec une structure chimique et un mécanisme d'action différents

This compound se distingue par sa haute sélectivité et son efficacité, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O9.Na/c1-32-19-8-5-17(6-9-19)26(29)20(11-16-12-23(33-2)27(35-4)24(13-16)34-3)25(28(30)31)18-7-10-21-22(14-18)37-15-36-21;/h5-10,12-14H,11,15H2,1-4H3,(H,30,31);/q;+1/p-1/b25-20-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHQEGFYBMZQGM-RKVLWQGQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)[O-])CC4=CC(=C(C(=C4)OC)OC)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)[O-])/CC4=CC(=C(C(=C4)OC)OC)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635455 | |

| Record name | Sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162412-70-6 | |

| Record name | Sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-156707 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.